Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate is a chemical compound that is commonly used in scientific research. It is a derivative of cholesterol and is often referred to as cholesterol hemisuccinate. This compound is widely used in the laboratory setting due to its ability to solubilize lipids and form stable complexes with proteins.
Mechanism Of Action
The mechanism of action of cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate is not fully understood. However, it is believed to interact with the hydrophobic regions of proteins and lipids, thereby solubilizing and stabilizing them. It is also thought to disrupt the lipid bilayer of membranes, allowing for the isolation and purification of membrane proteins.
Biochemical And Physiological Effects
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate has been shown to have minimal biochemical and physiological effects on cells and tissues. However, it has been reported to induce apoptosis in cancer cells and to inhibit the growth of certain tumors. It has also been shown to modulate the immune response and to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
The main advantage of using cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate in lab experiments is its ability to solubilize lipids and form stable complexes with proteins. It is also relatively inexpensive and easy to use. However, it has some limitations, such as its potential to interfere with certain assays and its limited solubility in water at low pH.
Future Directions
There are several future directions for the research and development of cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate. One area of interest is the development of new methods for the isolation and purification of membrane proteins using this compound. Another area of research is the use of cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate in the development of new drug delivery systems, such as liposomes and nanoparticles. Additionally, there is a need for further studies on the potential anti-cancer and anti-inflammatory effects of this compound.
Synthesis Methods
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate is synthesized by reacting cholesterol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate is commonly used in scientific research as a solubilizing agent for lipids and as a stabilizer for proteins. It is also used as a detergent in the isolation and purification of membrane proteins. Additionally, it has been used in the study of protein-lipid interactions and in the development of liposomes for drug delivery.
properties
CAS RN |
1110-53-8 |
---|---|
Product Name |
Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate |
Molecular Formula |
C35H54O4S |
Molecular Weight |
570.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10S,13R,14S,17R)-10-(methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C35H54O4S/c1-24(2)8-7-9-26(4)31-16-17-32-30-15-12-27-22-28(39-40(36,37)29-13-10-25(3)11-14-29)18-21-35(27,23-38-6)33(30)19-20-34(31,32)5/h10-14,24,26,28,30-33H,7-9,15-23H2,1-6H3/t26-,28+,30+,31-,32+,33+,34-,35-/m1/s1 |
InChI Key |
VVJMYDIIEACKKB-GVRISNGGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)COC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)COC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)COC |
synonyms |
19-Methoxycholest-5-en-3β-ol 4-methylbenzenesulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.